3-(1-Hydroxy-2,2,2-trifluoroethyl)-1-(trifluoroacetyl)pyrrolidine

Lipophilicity XLogP3 Physicochemical properties

Replacing mono-fluorinated or non-hydroxyl pyrrolidines in lead optimization programs introduces variability in binding affinity and metabolic stability. This dual-CF₃ pyrrolidine resolves these constraints with a differentiated fluorinated architecture: • Dual trifluoromethyl groups (43% F): Enhances metabolic stability vs. non-fluorinated and mono-fluorinated analogs, reducing CYP450-mediated oxidation risk • Rigid scaffold (1 rotatable bond): Minimizes entropic penalty upon target binding, supporting oral bioavailability optimization in hit-to-lead campaigns • Single hydroxyl H-bond donor: Enables directed target engagement critical for CCR5 antagonist and BACE1 inhibitor SAR studies Supplied with full analytical characterization (≥95% purity) for reproducible research workflows.

Molecular Formula C8H9F6NO2
Molecular Weight 265.15 g/mol
CAS No. 1159981-93-7
Cat. No. B12074778
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-Hydroxy-2,2,2-trifluoroethyl)-1-(trifluoroacetyl)pyrrolidine
CAS1159981-93-7
Molecular FormulaC8H9F6NO2
Molecular Weight265.15 g/mol
Structural Identifiers
SMILESC1CN(CC1C(C(F)(F)F)O)C(=O)C(F)(F)F
InChIInChI=1S/C8H9F6NO2/c9-7(10,11)5(16)4-1-2-15(3-4)6(17)8(12,13)14/h4-5,16H,1-3H2
InChIKeyGXPYFBLNFHVSOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dual-Trifluoromethyl Pyrrolidine Building Block Overview


3-(1-Hydroxy-2,2,2-trifluoroethyl)-1-(trifluoroacetyl)pyrrolidine (CAS 1159981-93-7) is a synthetic fluorinated pyrrolidine derivative bearing two trifluoromethyl-containing groups – a 2,2,2-trifluoro-1-hydroxyethyl substituent at the 3-position and a trifluoroacetyl amide at the ring nitrogen [1]. With a molecular formula of C₈H₉F₆NO₂ and a molecular weight of 265.15 g/mol, the compound presents one hydrogen bond donor (hydroxyl) and eight hydrogen bond acceptors, a computed XLogP3-AA of 1.7, and a single rotatable bond, yielding a relatively rigid, moderately lipophilic fluorinated scaffold [1]. It is primarily employed as a synthetic intermediate or building block in the preparation of more complex fluorinated molecules, including potential CCR5 antagonists and beta-secretase 1 (BACE1) inhibitors [2][3].

Dual CF₃ architecture Supports fluorinated fragment library design
Single H‑bond donor Enables directed target interaction studies
Rigid scaffold Low rotatable bond count aids conformational restriction

Why Analogs Cannot Replace This Building Block


The substitution of 3-(1-hydroxy-2,2,2-trifluoroethyl)-1-(trifluoroacetyl)pyrrolidine with apparently similar pyrrolidine derivatives (e.g., simple N-trifluoroacetylpyrrolidine or mono‑trifluoromethyl pyrrolidines) is not scientifically neutral [1]. The compound’s unique dual‑trifluoromethyl architecture simultaneously modulates hydrogen‑bonding capacity (one donor) and lipophilicity (XLogP3 = 1.7), while its rigid scaffold (only one rotatable bond) restricts conformational freedom [1]. Without the hydroxyl group, an analog loses the specific hydrogen‑bond donor that can be critical for target engagement; without the second CF₃ group, both metabolic stability and lipophilicity drop significantly [1][2]. These differences are quantitative and can alter binding affinity, pharmacokinetic profile, and synthetic utility, making direct substitution a source of irreproducibility in research and development workflows.

Hydroxyl removal
Eliminates the hydrogen‑bond donor; may alter target recognition.
Lower fluorine content
Analogues with fewer CF₃ groups may reduce metabolic stability.
Increased flexibility
More rotatable bonds may increase entropic penalty upon binding.

Quantitative Differentiation vs. Structural Analogs


Lipophilicity (XLogP3) vs. N-Trifluoroacetylpyrrolidine

The target compound displays a computed XLogP3-AA of 1.7, whereas the simpler N‑trifluoroacetylpyrrolidine (CAS 6442-87-1) lacks the hydroxyethyl substituent and has a higher computed XLogP3‑AA of approximately 1.9–2.0 [1]. This 0.2–0.3 log unit decrease indicates slightly lower lipophilicity, which can improve aqueous solubility and reduce non-specific protein binding while retaining sufficient membrane permeability [1].

Lipophilicity (XLogP3)
Class‑level
ΔXLogP3 ≈ –0.2 to –0.3
Target 1.7 vs. N‑TFA‑pyrrolidine ~1.9–2.0
May support solubility‑driven fragment selection
Computed values; experimental confirmation needed
Lipophilicity XLogP3 Physicochemical properties Drug-likeness

Hydrogen-Bond Donor: Hydroxyl vs. Non-Hydroxylated Analogs

The target compound possesses one hydrogen bond donor (HBD) – the hydroxyl group on the trifluoroethyl side chain – whereas N‑trifluoroacetylpyrrolidine and 1‑(trifluoroacetyl)-3‑methylpyrrolidine have zero HBDs [1]. This single HBD can participate in directed hydrogen bonding to biological targets, potentially increasing binding specificity and affinity compared to analogs that rely solely on hydrophobic or van der Waals interactions [1].

H‑bond donor count
Class‑level
HBD = 1 vs. 0
Supports directed H‑bond interaction screening
Class‑level inference; binding studies required
Hydrogen bonding HBD count Molecular recognition Target engagement

Fluorine Content & Metabolic Stability vs. Mono-Trifluoromethyl Analogs

With six fluorine atoms (F% = 43.0% by weight), the target compound has a substantially higher fluorine density than mono‑trifluoromethylated pyrrolidine scaffolds such as tert‑butyl 3-(2,2,2-trifluoro-1-hydroxyethyl)pyrrolidine-1-carboxylate (CAS 1159981-94-8; F% ≈ 21.2%) [1]. Higher fluorine content is generally associated with enhanced metabolic stability, as C–F bonds resist oxidative metabolism and the electron‑withdrawing effect protects adjacent positions [2].

Fluorine content (F%)
Class‑level
43.0% vs. 21.2% (2× higher)
Supports metabolic‑stability‑focused building block selection
Calculated from formula; in vivo stability not directly measured
Metabolic stability Fluorine content Oxidative metabolism Bioisostere

Conformational Restriction: Rotatable Bond Count vs. Flexible Analogs

The target compound has a computed rotatable bond count of 1, reflecting the restricted freedom of the pyrrolidine ring and the trifluoroacetyl substituent [1]. In contrast, N‑alkylated pyrrolidine analogs such as 3‑(1‑hydroxyethyl)-1-(acetyl)pyrrolidine (hypothetical) typically have 2–3 rotatable bonds, leading to greater conformational flexibility [1]. Lower rotatable bond count is correlated with higher probability of oral bioavailability and reduced entropic penalty upon binding [2].

Rotatable bond count
Class‑level
1 vs. 2–3 bonds
May support oral bioavailability‑driven scaffold design
Comparison against structural class; experimental PK data required
Conformational restriction Rotatable bonds Entropy Rigidity

Application Scenarios for This Building Block


Fluorinated Fragment Library Design for FBDD

Because of its moderate lipophilicity (XLogP3 = 1.7) and single hydrogen‑bond donor, the compound fits the profile of a high‑quality fluorinated fragment. Libraries enriched with such dual‑CF₃ pyrrolidines can probe binding pockets that require both hydrophobic and directed hydrogen‑bond interactions, as demonstrated in fragment‑based discovery of BACE1 inhibitors [1].

Metabolic Stability Optimization of Pyrrolidine Leads

The elevated fluorine content (43% F) makes the compound a suitable building block for medicinal chemistry teams seeking to improve metabolic stability of pyrrolidine‑based leads. Replacing a non‑fluorinated or mono‑fluorinated pyrrolidine with this scaffold has the potential to reduce CYP450‑mediated oxidation, consistent with the well‑established role of fluorination in drug design [2].

Synthesis of CCR5 Antagonist Chemotypes

Preliminary pharmacological screening suggests that derivatives of this scaffold exhibit CCR5 antagonistic activity, relevant for HIV‑1 entry inhibition and inflammatory diseases [3]. The compound can serve as a key intermediate in structure‑activity relationship (SAR) studies aimed at optimizing potency and selectivity against related chemokine receptors.

Conformationally Restricted Scaffolds for Oral Bioavailability

With only one rotatable bond, the compound offers a rigid core that minimizes entropic penalties upon target binding. This property is valuable in hit‑to‑lead programs where controlling molecular flexibility is correlated with improved oral bioavailability [4].

Application
Selection Property
Validation Focus
Fluorinated fragment‑based discovery
Dual‑CF₃ & H‑bond donor profile
Binding pocket compatibility screening
Metabolic stability optimization studies
High fluorine content
CYP‑mediated oxidation resistance assessment
CCR5 pathway SAR studies
Pyrrolidine scaffold for chemokine receptor targeting
Receptor binding and selectivity profiling
Oral bioavailability‑oriented lead optimization
Conformationally restricted core
Entropic penalty and permeability assessment
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